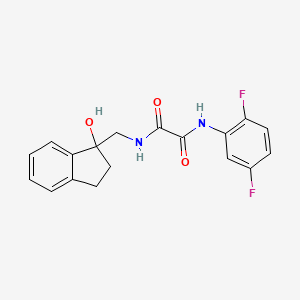

N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c19-12-5-6-14(20)15(9-12)22-17(24)16(23)21-10-18(25)8-7-11-3-1-2-4-13(11)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCLNJQTJXJJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an oxalamide backbone with a difluorophenyl group and a hydroxy-dihydroindenyl moiety. The structural formula can be represented as follows:

Antiproliferative Effects

Research has indicated that derivatives of oxalamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies using the MTT assay have demonstrated that modifications in the oxalamide structure can enhance cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.4 |

| This compound | HeLa | 12.7 |

The biological activity of this compound is believed to involve the inhibition of specific enzymes related to cell proliferation. Molecular docking studies suggest that the compound may interact with topoisomerase I, an enzyme crucial for DNA replication and transcription . This interaction potentially disrupts cellular processes leading to apoptosis in cancer cells.

Case Study 1: In Vivo Efficacy

In a recent study, this compound was tested in murine models for its anticancer properties. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of the compound. It was classified as having low toxicity based on acute oral toxicity tests in rodents. The Ames test confirmed its non-mutagenic properties, supporting its potential therapeutic application .

Comparison with Similar Compounds

Structural Insights :

- Halogen vs. Trifluoromethyl : The 2,5-difluorophenyl group in the target compound likely offers a balance between electronegativity and steric bulk compared to bulkier trifluoromethyl groups (e.g., ).

- Hydroxy Indane vs.

Thermodynamic and Solubility Properties

highlights thermodynamic parameters for oxalamides, which can be extrapolated to infer behavior of the target compound:

The hydroxy group on the target compound’s indane ring likely strengthens intramolecular hydrogen bonding, reducing solubility in apolar solvents but enhancing stability in polar media .

Activity Insights :

- The absence of charged groups (e.g., guanidine in BNM-III-170) may limit its binding affinity compared to more polar analogs .

Q & A

Q. What are the recommended synthetic routes for synthesizing N1-(2,5-difluorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via a two-step oxalamide coupling reaction. First, activate the carboxylic acid precursor (e.g., 2,5-difluorobenzoic acid) using carbodiimide coupling agents like EDC or DCC to form an intermediate active ester. Second, react it with the amine-containing indenyl moiety under inert conditions (e.g., nitrogen atmosphere) at 0–25°C. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for acid:amine) critically influence yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. For example, the difluorophenyl group will show distinct aromatic proton splitting (e.g., doublets at δ 7.2–7.8 ppm), while the indenyl methylene protons resonate near δ 2.5–3.5 ppm .

- IR : Confirm the oxalamide carbonyl stretch (~1680–1700 cm) and hydroxyl group (~3200–3500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H] at m/z ~385.1 for CHFNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and 1H^1H1H-NMR data?

- Methodological Answer : Discrepancies often arise from volatile impurities (e.g., residual solvents) undetected by NMR but visible in HPLC. Use orthogonal methods:

- HPLC-DAD/MS : Quantify non-UV-active impurities.

- TGA/DSC : Analyze thermal stability to identify non-volatile contaminants.

- NMR Relaxation Experiments : Detect low-concentration impurities via / relaxation times .

- Standard Addition : Spike samples with known impurities to calibrate detection limits .

Q. What strategies can be employed to study structure-activity relationships (SAR) for modifying substituents on the difluorophenyl or indenyl groups?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., electron-withdrawing fluorine vs. methyl groups) on oxalamide hydrogen-bonding capacity .

- Parallel Synthesis : Prepare analogues with systematic substitutions (e.g., replacing fluorine with chlorine or methoxy groups) and test biological activity (e.g., enzyme inhibition assays) .

- X-ray Crystallography : Resolve crystal structures to correlate substituent steric effects with binding affinity .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., residual 2,5-difluoroaniline) or over-alkylated indenyl intermediates. Mitigate via strict stoichiometric control and quenching excess reagents with scavengers (e.g., polymer-bound isocyanate) .

- Degradation Products : Hydrolysis of the oxalamide bond under acidic conditions. Stabilize by storing the compound in anhydrous solvents (e.g., acetonitrile) at −20°C .

- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to separate impurities with similar polarity .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via LC-MS .

- Oxidative stress : Treat with 3% HO at 25°C for 6 hours.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.